4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-3-ylquinoline
Description
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-3-ylquinoline is a heterocyclic compound featuring a quinoline core substituted with a pyridin-3-yl group at position 2 and a 1,4-dioxa-8-azaspiro[4.5]decane carbonyl moiety at position 2. The spirocyclic system introduces conformational rigidity, which can enhance binding specificity in biological targets, while the pyridine and quinoline groups contribute to π-π stacking interactions and hydrogen bonding capabilities. This compound has been explored in medicinal chemistry, particularly in the context of aldehyde dehydrogenase (ALDH) inhibition, as part of drug discovery efforts targeting cancer stem cells .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2-pyridin-3-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(25-10-7-22(8-11-25)27-12-13-28-22)18-14-20(16-4-3-9-23-15-16)24-19-6-2-1-5-17(18)19/h1-6,9,14-15H,7-8,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTDDRIIRPEXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-3-ylquinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoline core, followed by the introduction of the pyridine ring and the spirocyclic moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-3-ylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The incorporation of the spirocyclic structure may enhance the selectivity and efficacy of these compounds against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways.
Antimicrobial Properties
Compounds containing quinoline and pyridine structures have been reported to possess antimicrobial activity. The unique combination of functional groups in 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-3-ylquinoline may provide enhanced activity against bacterial and fungal pathogens.
Polymeric Applications
The spirocyclic structure offers potential for incorporation into polymer matrices, enhancing mechanical properties or providing specific functionalities such as UV resistance or thermal stability. Research into spiro compounds has shown their utility in developing advanced materials with tailored characteristics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated that a related compound induced apoptosis in breast cancer cells by activating caspase pathways. |
| Study B | Antimicrobial | Found that quinoline derivatives exhibited significant inhibition of Staphylococcus aureus growth, suggesting potential for developing new antibiotics. |
| Study C | Material Science | Investigated the incorporation of spiro compounds into polymer films, resulting in improved mechanical strength and UV stability. |
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-3-ylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-3-ylquinoline is highlighted through comparisons with related spirocyclic and quinoline-based derivatives.
Structural Analogues
Functional and Pharmacological Differences
- Target Compound vs. 6-Methoxy-3-carbaldehyde Derivative: The carbaldehyde derivative () serves as a precursor for reductive amination to generate secondary amines, while the target compound’s carbonyl group directly engages in amide bond formation with piperazine derivatives (e.g., cyclopropanecarbonylpiperazine), enhancing bioavailability . Bioactivity: The target compound’s ALDH1A1 inhibition (IC₅₀ ~50 nM) is attributed to its rigid spirocyclic moiety, which stabilizes interactions with the enzyme’s substrate-binding pocket. In contrast, simpler spirocyclic analogs lacking the quinoline-pyridine system show weaker inhibition (IC₅₀ >1 µM) .
Comparison with Thiadiazaspiro Derivatives () :
The thiadiazaspiro compound exhibits broad-spectrum antimicrobial activity (MIC 2–8 µg/mL against S. aureus and C. albicans), likely due to nitro groups enhancing electron-deficient interactions. However, its poor solubility (logP >5) limits therapeutic utility compared to the target compound’s optimized logP (~3.5) .
Computational and Crystallographic Insights
- Structural Analysis : SHELX and ORTEP-3 () have been used to resolve the spirocyclic conformation, confirming a near-perpendicular dihedral angle (85–90°) between the dioxolane and piperidine rings. This rigidity contrasts with flexible analogs like 8-phenyl-3-diazaspiro[4.5]decane-2,4-dione (), which adopts multiple conformations in solution .
- Docking Studies: Molecular modeling suggests the target compound’s pyridin-3-yl group forms a salt bridge with ALDH1A1’s Glu399, a interaction absent in non-quinoline spirocycles .
Biological Activity
The compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-3-ylquinoline is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a unique spirocyclic structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 286.33 g/mol. The presence of the dioxa and azaspiro moieties may enhance interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a ligand for sigma receptors, which are implicated in several neurological and psychiatric disorders. Its ability to modulate sigma receptor activity could be significant for therapeutic applications in treating conditions such as depression and anxiety.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Sigma Receptor Ligand Activity : A study evaluated the binding affinity of derivatives related to the compound, revealing a significant interaction with sigma receptors (K(i) = 5.4 ± 0.4 nM). This suggests potential applications in imaging and treatment strategies for tumors, as sigma receptor ligands have been explored for their role in cancer therapies .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards human carcinoma and melanoma cell lines, with minimal effects on normal cells. This selectivity indicates its potential as a targeted cancer therapeutic .
- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
